molecular formula C11H8BrClO B13698813 6-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde

6-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde

Cat. No.: B13698813
M. Wt: 271.54 g/mol
InChI Key: JLAWNVGWIMCAHR-UHFFFAOYSA-N
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Description

6-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde is a chemical compound with the molecular formula C11H8BrClO It is a derivative of naphthalene, characterized by the presence of bromine, chlorine, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination and chlorination of naphthalene derivatives, followed by the introduction of the aldehyde group through formylation reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to form alcohols.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: 6-Bromo-1-chloro-3,4-dihydronaphthalene-2-carboxylic acid.

    Reduction: 6-Bromo-1-chloro-3,4-dihydronaphthalene-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The bromine and chlorine atoms may also contribute to the compound’s reactivity and specificity towards certain biological targets.

Comparison with Similar Compounds

    1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde: Lacks the bromine atom, which may affect its reactivity and biological activity.

    6-Bromo-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with a ketone group instead of an aldehyde.

Uniqueness: 6-Bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde is unique due to the combination of bromine, chlorine, and an aldehyde group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-bromo-1-chloro-3,4-dihydronaphthalene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClO/c12-9-3-4-10-7(5-9)1-2-8(6-14)11(10)13/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAWNVGWIMCAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C2=C1C=C(C=C2)Br)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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